N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
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Overview
Description
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a synthetic compound characterized by the presence of a bromopyrimidine moiety, an azetidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring.
Methanesulfonamide Introduction: Finally, the azetidine intermediate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the methanesulfonamide group.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the azetidine ring and methanesulfonamide group.
Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: It is studied for its potential use in the development of novel materials with specific properties.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, while the azetidine ring and methanesulfonamide group can modulate the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is unique due to the combination of its bromopyrimidine moiety, azetidine ring, and methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(18(2,16)17)5-8-6-15(7-8)10-12-3-9(11)4-13-10/h3-4,8H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBHMRMYMHJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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